2-Chloropyridine-4-sulfonyl chloride
Overview
Description
2-Chloropyridine-4-sulfonyl chloride is a derivative of 2-Chloropyridine . 2-Chloropyridine is an aryl chloride with the formula C5H4ClN. It is a colorless liquid that is mainly used to generate fungicides and insecticides in industry. It also serves to generate antihistamines and antiarrythymics for pharmaceutical purposes .
Synthesis Analysis
The synthesis of 2-Chloropyridine-4-sulfonyl chloride involves several stages. The process generally entails passing chlorine gas into a mixture of a hydroxypyridine-sulphonic acid and phosphorus trichloride, heating the mixture to temperatures of about 100 to about 120° C, removing any phosphorus oxychloride formed and any excess phosphorus trichloride by distillation, taking up the residue with an organic solvent, and distilling the liquid phase in a vacuum .Molecular Structure Analysis
The molecular structure of 2-Chloropyridine-4-sulfonyl chloride is influenced by the substitution of a halogen in pyridine on the highest occupied molecular orbital (HOMO). The warped structure with C1 symmetry of cationic 2-Chloropyridine-4-sulfonyl chloride is induced by the electron removal from the HOMO consisting of the π orbital in the pyridine ring, which is stabilized by hyperconjugation with the lone-pair p orbitals of a nitrogen and chlorine atom .Chemical Reactions Analysis
2-Chloropyridine reacts with nucleophiles to generate pyridine derivatives substituted at the second and fourth carbons on the heterocycle. Therefore, many reactions using 2-chloropyridine generate mixtures of products which require further workup to isolate the desired isomer .Scientific Research Applications
Pharmaceutical Synthesis
“2-Chloropyridine-4-sulfonyl chloride” serves as a starting material in the synthesis of various pharmaceuticals. Its derivatives are used in medications with anti-inflammatory , antipyretic , cardiovascular , hypoglycemic , or diuretic properties .
Molecular Orbital Studies
The compound is used in studies to determine the highest occupied molecular orbital (HOMO) and cationic states, which are crucial for understanding chemical reactivity and properties .
Heterocycle Transformation
It is involved in reactions where nucleophiles are added to transform the heterocycle into pyridine derivatives, which are valuable in various chemical syntheses .
Isomer Separation
After reactions involving “2-Chloropyridine”, further workup is required to separate the desired isomer, indicating its role in producing specific chemical structures .
Synthesis of Dichloropyridines
It can undergo additional reactions to form “2,6-dichloropyridines”, which have their own set of applications in chemical research and industry .
Pyridine-N-oxides Production
The compound can be used to manufacture pyridine-N-oxides easily and in high yield, which are important intermediates in organic synthesis .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Chloropyridine-4-sulfonyl chloride It’s known that chloropyridines, including 2-chloropyridine, react with nucleophiles . This suggests that the targets could be biological molecules with nucleophilic properties.
Mode of Action
2-Chloropyridine-4-sulfonyl chloride: interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile, a species that donates an electron pair, reacts with an electrophile, a species that accepts an electron pair. The nucleophile in this case would be the biological target, and the electrophile would be the 2-Chloropyridine-4-sulfonyl chloride.
Biochemical Pathways
The specific biochemical pathways affected by 2-Chloropyridine-4-sulfonyl chloride Given that 2-chloropyridine is used to generate fungicides, insecticides, antihistamines, and antiarrythymics , it can be inferred that the compound may affect a variety of biochemical pathways related to these biological processes.
Result of Action
The molecular and cellular effects of 2-Chloropyridine-4-sulfonyl chloride The compound’s use in the production of various pharmaceuticals and agrochemicals suggests that it likely has significant effects at the molecular and cellular levels .
Action Environment
The action of 2-Chloropyridine-4-sulfonyl chloride can be influenced by environmental factors. For instance, 2-Chloropyridine exhibits extensive volatilization losses from water, less so when present in soil . This suggests that the compound’s action, efficacy, and stability may be affected by its environment.
properties
IUPAC Name |
2-chloropyridine-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO2S/c6-5-3-4(1-2-8-5)11(7,9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKSHKJJXUAFAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655770 | |
Record name | 2-Chloropyridine-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1000933-25-4 | |
Record name | 2-Chloropyridine-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40655770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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